6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride
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Description
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a chemical compound with the CAS Number: 916256-65-0. It has a molecular weight of 212.05 and its IUPAC name is 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines (PPs) has been identified as strategic for optical applications due to their simpler and greener synthetic methodology . The synthesis involves the cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or other 1,3-bis-electrophiles .Molecular Structure Analysis
The InChI code for 6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is 1S/C7H6BrN3/c1-5-2-7-9-3-6(8)4-11(7)10-5/h2-4H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical and Chemical Properties Analysis
6-Bromo-2-methylpyrazolo[1,5-a]pyrimidine is a solid at room temperature . It has tunable photophysical properties, with absorption and emission behaviors improved by electron-donating groups (EDGs) at position 7 on the fused ring .Safety and Hazards
Future Directions
The properties and stability found in pyrazolo[1,5-a]pyrimidines are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G . This suggests that these compounds could have potential applications in the field of fluorescent organic compounds, which have been a major focus of research related to materials science and biological interactions .
Properties
IUPAC Name |
6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-sulfonyl fluoride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3O2S/c1-4-6(15(9,13)14)7-10-2-5(8)3-12(7)11-4/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMARKGWVWXDKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1S(=O)(=O)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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